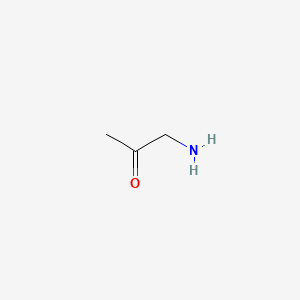

1-aminopropan-2-one

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-aminopropan-2-one can be synthesized through various methods. One common method involves the reaction of glycine with pyridine and acetic anhydride under reflux conditions. The resulting product, acetamidoacetone, is then hydrolyzed with hydrochloric acid to yield aminoacetone hydrochloride . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .

Industrial Production Methods

Industrial production of aminoacetone typically involves the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of aminoacetone in large quantities .

Chemical Reactions Analysis

Oxidation and Deamination

Aminoacetone undergoes oxidation and deamination to form methylglyoxal (2-oxopropanal), a precursor to pyruvate:

| Reaction Step | Enzyme/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of aminoacetone | Aminoacetone oxidase | Methylglyoxal + NH₃ | |

| Further oxidation | Glyoxalase system | Pyruvate |

Key Findings :

-

Methylglyoxal formation is critical in mammalian threonine catabolism .

-

Pseudomonas sp. N.C.I.B. 8858 metabolizes aminoacetone via propionaldehyde and propionate .

Enzymatic Reactions in Microbial Systems

Microorganisms employ specialized pathways for aminoacetone metabolism:

Enzymatic Pathway in Pseudomonas:

-

Phosphorylation :

-

Phospho-lyase Activity :

-

Aldehyde Dehydrogenase :

Kinetic Parameters :

| Enzyme | Substrate | Kₘ (mM) | pH Optimum | Reference |

|---|---|---|---|---|

| Amino alcohol kinase | This compound | 2.5 | 7.0–9.0 | |

| Phospho-lyase | Aminoacetone O-phosphate | 0.8 | 8.0 |

Mutant Studies :

Derivatization for Analytical Detection

This compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) for UV-HPLC analysis:

Procedure :

-

Adjust sample pH to 12.0.

-

Volatilize aminoacetone via gas stripping.

-

Trap on DNPH-coated cartridge to form hydrazone derivative .

Performance Metrics :

Scientific Research Applications

Environmental Applications

Water Quality Analysis

1-Aminopropan-2-one has been utilized in developing methods for determining its concentration in environmental samples, particularly water. A notable study established a technique using high-pressure liquid chromatography with ultraviolet detection (UV-HPLC) to analyze water samples for this compound. The method demonstrated recoveries between 90-100% at a concentration of 10 µM, with a detection limit of 18 nM . This application is crucial for monitoring pollution levels in aquatic environments.

Sewage Treatment

The compound has also been detected in sewage samples, indicating its relevance in wastewater treatment research. The ability to monitor its levels can help assess the efficiency of sewage treatment processes and the potential environmental impact .

Industrial Applications

Chemical Synthesis

this compound serves as a precursor in synthesizing various chemical products. For instance, it can react with formaldehyde to form condensation products that are stable and useful for reducing hydrogen sulfide concentrations in liquids and gases. This application is particularly important in industries dealing with gas emissions and wastewater treatment .

Pharmaceuticals

The compound's role in pharmaceutical synthesis has been explored due to its amino group, which can participate in various chemical reactions. It is considered a potential building block for developing new medicinal compounds .

Analytical Chemistry

Method Development

The compound has been involved in developing analytical methods for detecting other substances. Its ability to form derivatives has been exploited in creating specific reagents for the quantification of various analytes in complex matrices, such as biological fluids and environmental samples .

Case Study 1: Water Sample Analysis

A study focused on the determination of this compound in water highlighted the effectiveness of the UV-HPLC method developed. The study confirmed the presence of the compound in treated sewage and urine samples, showcasing the method's applicability in real-world scenarios .

Case Study 2: Hydrogen Sulfide Reduction

Research on the condensation product derived from 1-amino-2-propanol and formaldehyde showed its efficacy in reducing hydrogen sulfide levels in industrial effluents. This application is vital for compliance with environmental regulations and improving air quality .

Data Tables

Mechanism of Action

The mechanism of action of aminoacetone involves its oxidation and deamination to form methylglyoxal, which is then further oxidized to pyruvate. This pathway is significant in the catabolism of threonine in mammals . The molecular targets and pathways involved include enzymes like aminoacetone oxidase and methylglyoxal synthase .

Comparison with Similar Compounds

1-aminopropan-2-one is similar to other aminoketones and aminoaldehydes, such as aminoacetaldehyde and 2-amino-3-oxobutyrate . aminoacetone is unique in its role in the biosynthesis of methylglyoxal and its stability in the gaseous form . Other similar compounds include:

Aminoacetaldehyde: An unstable compound that is a precursor in various biosynthetic pathways.

2-Amino-3-oxobutyrate: An intermediate in the catabolism of threonine that spontaneously decarboxylates to form aminoacetone.

Biological Activity

1-Aminopropan-2-one, also known as aminoacetone, is a compound with significant biological activity, particularly in microbial metabolism and enzymatic processes. This article explores its biological properties, metabolic pathways, and relevant case studies.

- Molecular Formula : C₃H₇NO

- Molecular Weight : 73.09 g/mol

- Structure : Contains an amino group and a ketone functional group, making it a primary amine and a ketone.

Metabolism and Biological Role

This compound plays a crucial role in various metabolic pathways. It is primarily involved in the metabolism of amino acids such as threonine and glycine. The compound can be synthesized from 1-aminopropan-2-ol via dehydrogenation processes facilitated by specific enzymes.

Key Enzymatic Reactions

- Dehydrogenation :

- Phosphorylation :

- Oxidation :

Microbial Metabolism

Microorganisms such as Pseudomonas putida have been shown to metabolize this compound effectively. Research indicates that these bacteria can utilize both stereoisomers of the compound, converting it into propionaldehyde and subsequently into propionate . The following table summarizes key findings related to microbial metabolism:

| Microorganism | Metabolic Pathway | Key Findings |

|---|---|---|

| Pseudomonas putida | Conversion to propionaldehyde | Active growth leads to accumulation of propionaldehyde |

| Escherichia coli | Oxidation via oxidoreductase | Specific for d-isomer; inactive with l-isomer |

| Various Bacteria | Hydrolysis and oxidation | Involvement in mono- or di-hydroxyacetone metabolism |

Environmental Detection

A study developed a high-pressure liquid chromatography (HPLC) method for detecting this compound in environmental water samples. The method demonstrated high recovery rates (90-100%) and sensitivity down to 18 nM, confirming the presence of the compound in treated sewage . This indicates its relevance in environmental monitoring and pollution assessment.

Clinical Relevance

Research has identified 1-amino-propan-2-ol as a potential biomarker for certain food consumption patterns, particularly in livestock products such as chicken and pork . Its detection can provide insights into dietary habits and food safety.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1-aminopropan-2-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For reproducibility, document reagent stoichiometry, reaction temperature, and catalyst use (if applicable). Purification via distillation or recrystallization should be validated using melting point analysis or chromatography. Include characterization data (e.g., NMR, IR) in supplementary materials, adhering to IUPAC nomenclature guidelines . Experimental sections must detail procedural modifications to avoid ambiguity .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze / spectra to confirm backbone structure and substituent positions.

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.

- HPLC/GC : Quantify purity by comparing retention times against standards.

Cross-reference results with literature data to resolve ambiguities .

Q. How should researchers address solubility challenges when working with this compound in aqueous systems?

- Methodological Answer : Systematically test solvents (e.g., DMSO, ethanol) under controlled pH and temperature. Use phase diagrams to identify optimal solvent mixtures. Report solubility limits in molarity (mol/L) with error margins to aid reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer :

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations).

Isotopic Labeling : Trace reaction pathways to confirm unexpected peaks.

Collaborative Analysis : Share raw data with independent labs to verify interpretations.

Document discrepancies in supplementary materials and propose hypotheses for future testing .

Q. How can kinetic studies be designed to elucidate reaction mechanisms involving this compound as a substrate or intermediate?

- Methodological Answer :

- Variable Control : Manipulate temperature, concentration, and catalysts to derive rate laws.

- Quenching Techniques : Use rapid-freeze or chemical quenchers to capture transient intermediates.

- Computational Modeling : Pair experimental data with MD simulations to propose transition states.

Ensure datasets include triplicate measurements and error bars for statistical rigor .

Q. What methodologies are suitable for investigating the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer :

- DSC/TGA : Measure decomposition temperatures and enthalpy changes.

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.

- Quantum Mechanical Calculations : Predict bond dissociation energies and stability trends.

Publish raw calorimetry data and computational parameters for peer validation .

Q. Data Presentation and Reproducibility

Example Table: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Temperature (°C) | 25–80 | 60 | 78 ± 3 | 99.2 |

| Catalyst Loading | 0.1–5 mol% | 2 mol% | 85 ± 2 | 98.7 |

| Reaction Time (h) | 2–24 | 12 | 82 ± 4 | 99.5 |

Note: Data derived from triplicate experiments; errors represent standard deviation. Include such tables in supplementary materials to enhance reproducibility .

Properties

IUPAC Name |

1-aminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGQXUMWHRQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7737-17-9 (hydrochloride) | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10183939 | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

298-08-8 | |

| Record name | (2-Oxopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.